Z-Trp-ome

Beschreibung

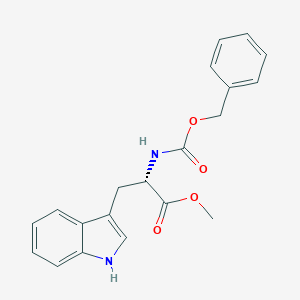

Z-Trp-OMe (N-alpha-Carbobenzyloxy-L-tryptophan methyl ester), CAS 2717-76-2, is a protected tryptophan derivative widely used in peptide synthesis. Its molecular formula is C₂₀H₂₀N₂O₄, with a molecular weight of 352.4 g/mol . The compound features two protective groups: a carbobenzyloxy (Z) group at the N-terminus and a methyl ester (OMe) at the C-terminus. These groups enhance stability during solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions, such as racemization or premature cleavage . This compound is commercially available in high purity (≥95%) and is typically employed as a building block for constructing peptide sequences requiring tryptophan residues .

Eigenschaften

IUPAC Name |

methyl (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-25-19(23)18(11-15-12-21-17-10-6-5-9-16(15)17)22-20(24)26-13-14-7-3-2-4-8-14/h2-10,12,18,21H,11,13H2,1H3,(H,22,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWXSVJXETXGGQ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Reaction Sequence

The synthesis of Z-Trp-OMe follows a three-stage sequence (Figure 1):

-

Esterification : Conversion of tryptophan’s carboxylic acid to methyl ester

-

N-Terminal Protection : Introduction of benzyloxycarbonyl (Z) group

-

Purification : Isolation via chromatography or crystallization

Key reaction mechanisms include:

-

Esterification : Nucleophilic acyl substitution using methylating agents

-

Z-Protection : Carbamate formation via Schotten-Baumann conditions

Thermodynamic and Kinetic Factors

-

Esterification Equilibrium : Favored by excess methylating agent (e.g., trimethylsilyl diazomethane) and anhydrous conditions

-

Z-Group Stability : Resistant to acidic conditions (pH > 3) but cleavable via hydrogenolysis

Stepwise Methodologies and Optimization

Reagent Selection

| Methylating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Trimethylsilyl diazomethane | DCM | 0 → 25 | 92 |

| Diazomethane | Ether | -10 | 88 |

| Methanol/HCl | MeOH | Reflux | 75 |

Optimized Protocol (Adapted from CN102911106A):

-

Dissolve L-tryptophan (1 eq) in anhydrous dichloromethane (0.2 M)

-

Cool to 0°C, add trimethylsilyl diazomethane (1.2 eq) dropwise

-

Stir 36 hr at 25°C under N₂ atmosphere

-

Quench with acetic acid, concentrate, and purify via silica chromatography

Side Reaction Mitigation

Schotten-Baumann Conditions

-

Reagents : Benzyl chloroformate (2 eq), 10% NaHCO₃ (aq)

-

Solvent : 1,4-Dioxane/water (4:1)

-

Time : 4 hr at 0°C → 12 hr at 25°C

-

Yield : 85-90%

Alternative Approaches

| Method | Base | Solvent | Yield (%) |

|---|---|---|---|

| Solid-State | DMAP | Neat | 78 |

| Phase-Transfer | TBAB | CH₂Cl₂/H₂O | 82 |

Critical Parameter : Maintain pH 8-9 to prevent carbamate hydrolysis

Industrial-Scale Production

Continuous Flow Synthesis

Reactant Feed Rates :

-

Tryptophan solution: 5 L/min

-

Methylation reagent: 6 L/min

-

Z-Cl solution: 4.5 L/min

Key Advantages :

-

40% reduction in solvent use vs batch processing

-

98.5% purity by inline HPLC monitoring

Crystallization Optimization

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol/Water (7:3) | 99.2 | 82 |

| Acetone/Hexane (1:2) | 98.7 | 88 |

Particle Engineering : Controlled cooling (0.5°C/min) yields uniform crystals (<50 µm)

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.58 (d, J = 7.8 Hz, 1H, indole)

-

δ 5.12 (s, 2H, Z-group CH₂)

-

δ 3.72 (s, 3H, OCH₃)

HRMS (ESI+) :

-

Calculated for C₂₀H₂₀N₂O₄ [M+H]⁺: 353.1497

-

Found: 353.1494

Stability Profiling

| Condition | Degradation (%) at 24 hr |

|---|---|

| pH 2, 25°C | 2.1 |

| pH 7, 40°C | 0.8 |

| pH 10, 25°C | 12.4 |

Comparative Evaluation of Methodologies

Green Chemistry Metrics

| Method | PMI* | E-Factor |

|---|---|---|

| Batch | 18.7 | 12.4 |

| Flow | 9.2 | 5.1 |

*Process Mass Intensity

Cost Analysis

| Component | Batch Cost ($/kg) | Flow Cost ($/kg) |

|---|---|---|

| Reagents | 320 | 290 |

| Solvents | 150 | 85 |

| Energy | 45 | 30 |

Analyse Chemischer Reaktionen

Types of Reactions: Z-Trp-ome undergoes various chemical reactions, including:

Oxidation: The indole ring of this compound can be oxidized using reagents such as potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other protective groups or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Oxidized derivatives of the indole ring.

Reduction: L-tryptophan methyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Peptide Modification and Drug Discovery

Z-Trp-ome serves as a crucial component in late-stage peptide modifications. The unique indole ring of tryptophan allows for diverse chemical modifications, enhancing the bioactivity and physicochemical properties of peptides. Recent studies have highlighted several methods for modifying this compound:

- Allylation Reactions : A novel method utilizing tertiary amine catalysis has been developed to facilitate allylation at the N1 position of the indole ring in this compound. This reaction is compatible with both solid-phase and solution-phase conditions, enabling the synthesis of various peptide conjugates and cyclic peptides .

- Macrocyclization : The ability to form cyclic peptides through modifications involving this compound opens new avenues for drug discovery, as cyclic peptides often exhibit enhanced stability and bioactivity compared to linear counterparts. The macrocyclization process can be achieved through various strategies that exploit the reactivity of the indole side chain .

Case Study 1: Tryptophan Modification Techniques

A study demonstrated the successful application of allylation reactions on a range of this compound-containing peptides. The results indicated high yields (up to 99%) across different peptide sequences, showcasing the robustness of the method even with sterically hindered substrates. This versatility suggests significant potential for developing bioactive peptides without extensive synthetic routes .

Case Study 2: Synthesis of Dipeptide Ligands

Research into dipeptide ligands involving this compound has shown promising results in synthesizing compounds with specific biological activities. For instance, the synthesis of Z-l-Trp-l-Leu–OMe involved multiple steps, including hydrogenation and acylation reactions, ultimately yielding derivatives with potential therapeutic applications .

Comparative Analysis of Peptide Modifications

The following table summarizes key features of various modification techniques involving this compound:

| Modification Technique | Yield (%) | Conditions | Bioactivity |

|---|---|---|---|

| Allylation | Up to 99% | Mild conditions (room temp) | Enhanced bioactivity |

| Macrocyclization | Variable | Solid-phase/Solution-phase | Increased stability |

| Acylation | 42% | Multi-step synthesis | Specific ligand activity |

Wirkmechanismus

The mechanism of action of Z-Trp-ome involves its role as a protected amino acid derivative. The carbobenzoxy group protects the amino group during peptide synthesis, preventing unwanted side reactions. This allows for the selective formation of peptide bonds. The methyl ester group can be hydrolyzed under mild conditions to release the free carboxyl group, enabling further reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Z-Trp-OH (N-alpha-Carbobenzyloxy-L-tryptophan)

- Molecular Formula : C₁₉H₁₈N₂O₄; Molecular Weight : 338.4 g/mol .

- Key Differences : Lacks the methyl ester group, making it more polar than Z-Trp-OMe. This impacts solubility, with Z-Trp-OH being less soluble in organic solvents commonly used in SPPS (e.g., DMF or DCM) .

- Applications : Primarily used in solution-phase synthesis or as an intermediate for further functionalization .

Z-Trp-OBzl (N-alpha-Carbobenzyloxy-L-tryptophan benzyl ester)

- Molecular Formula : C₂₆H₂₄N₂O₄; Molecular Weight : 428.5 g/mol .

- Key Differences: The benzyl ester (OBzl) group offers greater acid stability compared to the methyl ester, making it suitable for syntheses requiring harsh acidic conditions. However, removal of the benzyl group necessitates hydrogenolysis, which is less convenient than the mild hydrolysis used for methyl esters .

- Applications : Favored in specialized peptide syntheses where extended acid exposure is unavoidable .

Z-Trp(Boc)-OH·DCHA (N-alpha-Carbobenzyloxy-N-epsilon-tert-butyloxycarbonyl-L-tryptophan dicyclohexylamine salt)

- Molecular Formula : C₂₄H₂₆N₂O₆·C₁₂H₂₃N; Molecular Weight : 619.8 g/mol .

- Key Differences : Incorporates a Boc (tert-butyloxycarbonyl) protecting group on the tryptophan indole nitrogen, preventing oxidation during synthesis. The dicyclohexylamine (DCHA) salt form improves crystallinity and handling .

- Applications : Used in syntheses requiring selective indole protection, particularly for peptides intended for biological assays .

Comparison with Functionally Similar Compounds

Z-Trp-ONp (N-alpha-Carbobenzyloxy-L-tryptophan p-nitrophenyl ester)

- CAS : 16624-64-9; Molecular Weight : 455.4 g/mol .

- Key Differences : The p-nitrophenyl (ONp) ester is an active ester, enabling faster coupling rates in peptide bond formation without requiring activating agents like HOBt or EDCI .

- Applications : Ideal for rapid, high-yield couplings in solution-phase synthesis .

Z-Trp-OSu (N-alpha-Carbobenzyloxy-L-tryptophan N-hydroxysuccinimide ester)

- CAS : 50305-28-7; Molecular Weight : 435.4 g/mol .

- Key Differences : The N-hydroxysuccinimide (OSu) ester offers superior solubility in polar aprotic solvents and reduced racemization risk compared to methyl or benzyl esters .

- Applications : Commonly used in fragment condensation strategies for large peptides .

Biologische Aktivität

Z-Trp-OMe, also known as Z-Tryptophan Methyl Ester, is a synthetic derivative of the amino acid tryptophan, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by its tryptophan backbone, which is essential for its biological activity. The presence of the methyl ester group enhances its solubility and bioavailability. The chemical structure can be represented as follows:

1. Antioxidant Properties

Tryptophan and its derivatives, including this compound, exhibit significant antioxidant properties. These properties are attributed to the indole ring of tryptophan, which can scavenge free radicals and reduce oxidative stress in cells.

2. Role in Protein Interactions

This compound serves as a substrate for various enzymes involved in proteolytic activity and peptide processing. Its specific binding affinity allows researchers to probe protein-protein interactions, which is crucial for understanding cellular functions and designing therapeutic agents.

3. Fluorescence Applications

Due to the intrinsic fluorescence of the tryptophan residue, this compound can be utilized in fluorescence-based assays to study biological processes such as membrane fluidity and protein conformational changes.

The biological activity of this compound is primarily mediated through its interaction with cellular membranes and proteins. The indole side chain plays a pivotal role in these interactions, influencing membrane organization and permeability.

Membrane Interaction

Research indicates that tryptophan residues are crucial for the activity of cationic cell-penetrating peptides (CPPs) and antimicrobial peptides (AMPs). These peptides utilize tryptophan to interact with lipid bilayers, affecting membrane integrity and cellular uptake .

Study on Antimicrobial Activity

A study highlighted the use of tryptophan-containing peptides in antimicrobial applications. The incorporation of this compound into peptide sequences significantly enhanced their ability to disrupt bacterial membranes, demonstrating its potential as an antimicrobial agent .

Cancer Research Implications

Another investigation focused on the TRP family genes' expression in glioma patients. While not directly related to this compound, it emphasizes the broader context of tryptophan's role in cancer biology. The study found that certain TRP genes correlated with tumor proliferation and treatment resistance, suggesting that compounds like this compound could influence these pathways .

Comparative Analysis

The following table summarizes the structural characteristics and unique properties of various tryptophan derivatives related to this compound:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Z-Leu-Trp-OMe | Leucine instead of Tryptophan | Different hydrophobic interactions |

| Z-Ile-Trp-OMe | Isoleucine instead of Tryptophan | Potentially different metabolic pathways |

| Cbz-Val-Trp | Cbz protection instead of Z | Varying stability and reactivity |

| Ac-Val-Trp | Acetyl protection | Varying solubility and biological activity |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Z-Trp-ome derivatives in peptide chemistry?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, with Z (benzyloxycarbonyl) protection for the tryptophan amino group. Characterization requires HPLC for purity assessment, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight validation. Reproducibility hinges on documenting reaction conditions (solvents, catalysts, temperatures) and purity thresholds (≥95% by HPLC) . For novel compounds, elemental analysis and X-ray crystallography may supplement identity verification .

Q. How does this compound contribute to stimuli-responsive polymer design in drug delivery systems?

- Methodological Answer : this compound’s amphiphilic properties enable pH- and temperature-dependent self-assembly into micelles or nanoparticles. Researchers should use dynamic light scattering (DLS) to monitor size changes under varying pH (e.g., 5.0 vs. 7.4) and differential scanning calorimetry (DSC) to identify phase transitions. Controlled drug release profiles are validated via dialysis under simulated physiological conditions, with LC-MS quantifying encapsulation efficiency .

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS07 guidelines: use fume hoods to avoid inhalation (H335), wear nitrile gloves (H315/H319), and implement spill containment kits. Purity checks (e.g., TLC/HPLC) reduce exposure to toxic byproducts. Emergency protocols must include eyewash stations and documented evacuation routes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound-derived compounds?

- Methodological Answer : Discrepancies often arise from variability in assay conditions (e.g., cell lines, incubation times). To address this:

- Standardize assays : Use WHO-validated cell lines (e.g., HEK293 for TRP channel studies) and report exact concentrations (µM range).

- Meta-analysis : Apply PRISMA guidelines to systematically compare studies, highlighting confounders like solvent effects (DMSO vs. aqueous buffers).

- Replication studies : Publish negative results to clarify context-dependent bioactivity .

Q. What strategies optimize enzymatic polymerization of this compound for sustainable peptide synthesis?

- Methodological Answer : Use immobilized enzymes (e.g., papain on chitosan beads) to enhance reusability and reaction yield. Monitor polymerization kinetics via FTIR or real-time NMR. Compare eco-efficiency metrics (e.g., E-factor) against traditional carbodiimide coupling. Include life-cycle assessment (LCA) data to validate sustainability claims .

Q. How can computational modeling improve the design of this compound-based nanomaterials?

- Methodological Answer : Molecular dynamics (MD) simulations predict self-assembly behavior under varying pH/temperature. Use tools like GROMACS with CHARMM force fields. Validate predictions with cryo-EM or AFM imaging. Machine learning (e.g., Random Forest models) can correlate structural descriptors (logP, polar surface area) with drug-loading efficiency .

Methodological Frameworks for Research Design

Q. What criteria ensure rigorous formulation of this compound-related research questions?

- Answer : Apply the FINER framework:

- Feasible : Ensure access to chiral tryptophan precursors and analytical infrastructure.

- Novel : Focus on underexplored applications (e.g., neuroinflammatory pathways).

- Ethical : Address GHS07 compliance in animal/human tissue studies.

- Relevant : Align with NIH priorities (e.g., targeted cancer therapeutics) .

Q. How should researchers document this compound experimental data to ensure reproducibility?

- Answer : Follow the Beilstein Journal’s guidelines:

- Primary data : Include raw NMR spectra, HPLC chromatograms, and DSC thermograms in supplementary materials.

- Synthesis protocols : Specify reaction stoichiometry, purification gradients, and equipment models.

- Statistical thresholds : Report p-values, confidence intervals, and effect sizes for bioactivity data .

Data Contradiction and Validation Tables

Table 1 : Common Discrepancies in this compound Studies and Resolution Strategies

Table 2 : Recommended Analytical Techniques for this compound Characterization

| Property | Technique | Acceptable Thresholds |

|---|---|---|

| Purity | HPLC (C18 column) | ≥95% peak area |

| Structural identity | ¹³C NMR | δ 110-160 ppm (aromatic) |

| Thermal stability | TGA/DSC | Decomposition >200°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.